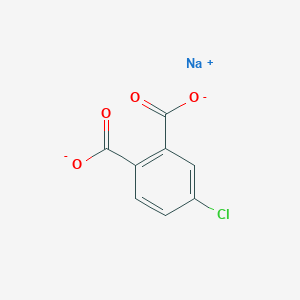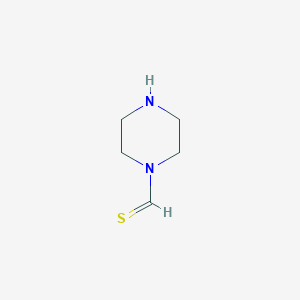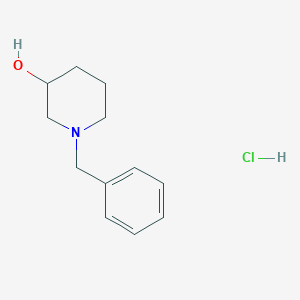
Non-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of medium-chain aldehydes, which are characterized by having a chain length containing between 6 and 12 carbon atoms . This compound is known for its distinctive odor and is often associated with the smell of aging in humans.
準備方法
Synthetic Routes and Reaction Conditions
3-Nonenal, (3E)-, can be synthesized through various methods. One common synthetic route involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer .
Industrial Production Methods
In industrial settings, the production of 3-Nonenal, (3E)-, often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Nonenal, (3E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, nonanoic acid.
Reduction: Reduction of 3-Nonenal, (3E)-, can yield the corresponding alcohol, 3-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition: Acid or base catalysts can facilitate addition reactions, depending on the nucleophile involved.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: 3-Nonanol
Addition: Hemiacetals or acetals, depending on the nucleophile.
科学的研究の応用
3-Nonenal, (3E)-, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in the aging process and its impact on human odor.
Medicine: Research explores its potential as a biomarker for aging and age-related diseases.
作用機序
The mechanism by which 3-Nonenal, (3E)-, exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and lipids, leading to the formation of advanced glycation end-products (AGEs) and lipid peroxides. These interactions can affect cellular function and contribute to the aging process .
類似化合物との比較
Similar Compounds
(Z)-3-Nonenal: The cis-isomer of 3-Nonenal, which has different olfactory properties.
Nonanal: A saturated aldehyde with similar chain length but lacking the double bond.
2-Nonenal: An isomer with the double bond at a different position, affecting its reactivity and odor.
Uniqueness
3-Nonenal, (3E)-, is unique due to its specific double-bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in studies related to aging and in applications within the fragrance industry .
特性
CAS番号 |
109351-28-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3 |
InChIキー |
YXEAENVLZOODMT-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=O |
正規SMILES |
CCCCCC=CCC=O |
同義語 |
3-nonenal 8-nonenal nonenal, (3Z) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide](/img/structure/B35486.png)






![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)




